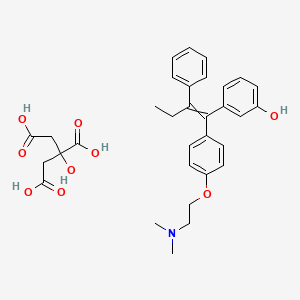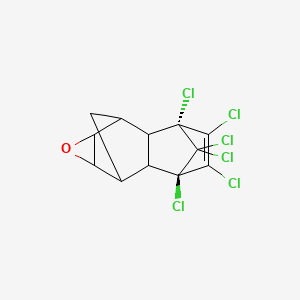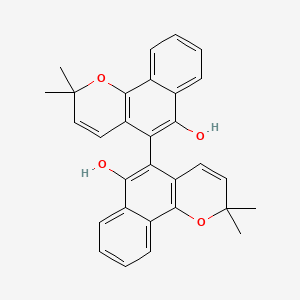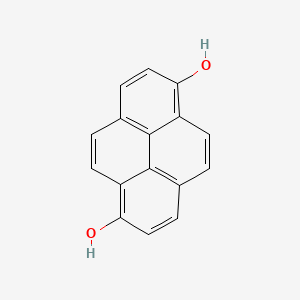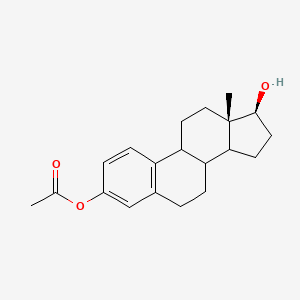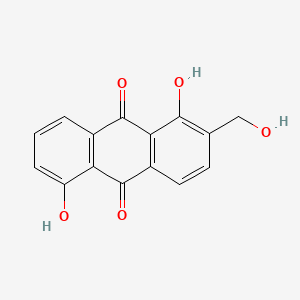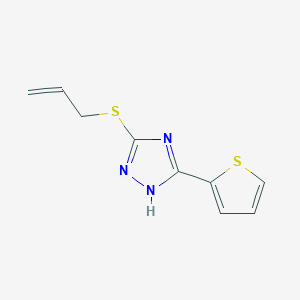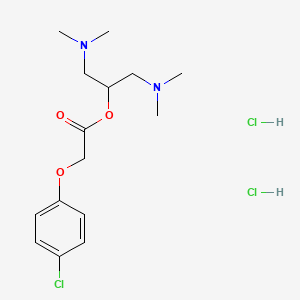
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is a chemical compound with a complex structure that includes both dimethylamino and chlorophenoxy functional groups
Métodos De Preparación
The synthesis of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-bis(dimethylamino)propan-2-ol with 4-chlorophenoxyacetic acid under specific conditions to form the ester linkage. The reaction is often carried out in the presence of a dehydrating agent to facilitate esterification. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Aplicaciones Científicas De Investigación
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride involves its interaction with specific molecular targets within cells. The dimethylamino groups can interact with cellular receptors or enzymes, potentially altering their activity. The chlorophenoxy group may also play a role in the compound’s biological effects by interacting with different molecular pathways .
Comparación Con Compuestos Similares
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can be compared with similar compounds such as:
1,3-Bis(dimethylamino)propan-2-yl acetate: Lacks the chlorophenoxy group, which may result in different biological activities.
2-(4-Chlorophenoxy)acetic acid: Contains the chlorophenoxy group but lacks the dimethylamino groups, leading to different chemical properties and applications.
1,3-Bis(dimethylamino)propan-2-ol: Contains the dimethylamino groups but lacks the ester linkage and chlorophenoxy group, affecting its reactivity and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
95678-81-2 |
|---|---|
Fórmula molecular |
C15H25Cl3N2O3 |
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
1,3-bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C15H23ClN2O3.2ClH/c1-17(2)9-14(10-18(3)4)21-15(19)11-20-13-7-5-12(16)6-8-13;;/h5-8,14H,9-11H2,1-4H3;2*1H |
Clave InChI |
YDKRXMNKNUWSLG-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
SMILES canónico |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
Sinónimos |
1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate dihydrochloride BCE 001 BCE-001 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)


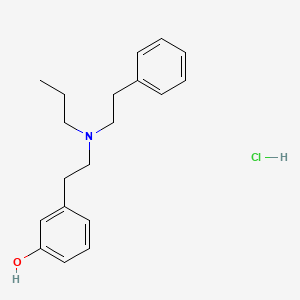

![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)
